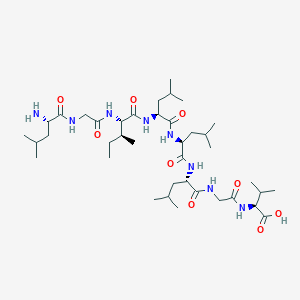
L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine is a synthetic peptide composed of multiple amino acids, including leucine, glycine, isoleucine, and valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acidic/basic conditions.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Reduction reactions can target disulfide bonds if the peptide contains cysteine residues.
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or chemical reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Reagents like hydrogen peroxide (H2O2) or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
Hydrolysis: Shorter peptide fragments or individual amino acids.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced disulfide bonds, leading to free thiol groups.
Scientific Research Applications
L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and biomaterials.
Mechanism of Action
The mechanism of action of L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine depends on its specific sequence and structure. It may interact with molecular targets such as enzymes, receptors, or other proteins, influencing various biological pathways. The exact mechanism can vary based on the context of its application.
Comparison with Similar Compounds
Similar Compounds
L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine: Similar in structure but with slight variations in amino acid sequence.
L-Isoleucyl-L-prolyl-L-valylglycyl-L-leucyl-L-isoleucylglycine: Another peptide with a different sequence but containing some of the same amino acids.
Uniqueness
This compound is unique due to its specific sequence, which imparts distinct properties and potential applications. Its combination of leucine-rich regions and glycine residues may influence its structural stability and interaction with other molecules.
Properties
CAS No. |
180994-67-6 |
|---|---|
Molecular Formula |
C39H72N8O9 |
Molecular Weight |
797.0 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C39H72N8O9/c1-13-25(12)33(47-31(49)18-41-34(50)26(40)14-20(2)3)38(54)45-29(17-23(8)9)37(53)44-28(16-22(6)7)36(52)43-27(15-21(4)5)35(51)42-19-30(48)46-32(24(10)11)39(55)56/h20-29,32-33H,13-19,40H2,1-12H3,(H,41,50)(H,42,51)(H,43,52)(H,44,53)(H,45,54)(H,46,48)(H,47,49)(H,55,56)/t25-,26-,27-,28-,29-,32-,33-/m0/s1 |
InChI Key |
CPURVZKYCDPCJF-HFETUNNBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



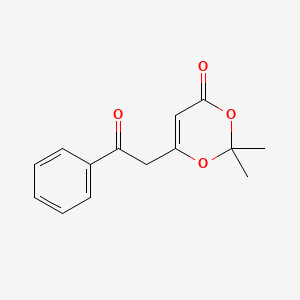
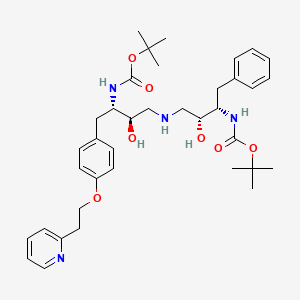
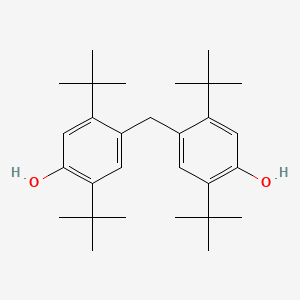
![4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one](/img/structure/B14268501.png)
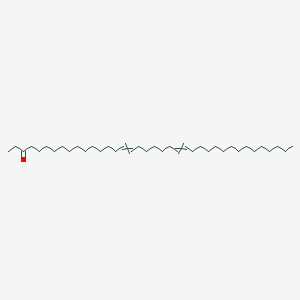
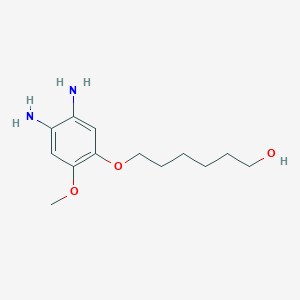
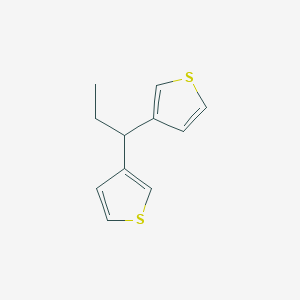
![2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14268533.png)
![1-Methyl-7-chloropyrrolo[1,2-A]pyrazine](/img/structure/B14268535.png)


![4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B14268551.png)
![2-Thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene](/img/structure/B14268562.png)
